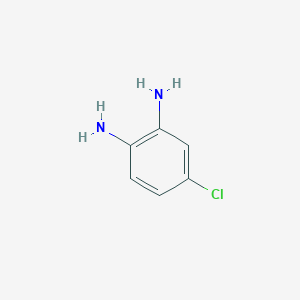

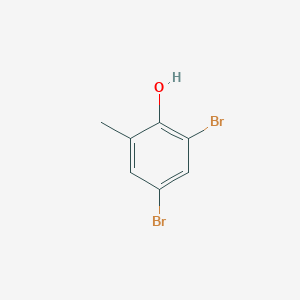

2,4-Dibromo-6-methylphenol

Descripción general

Descripción

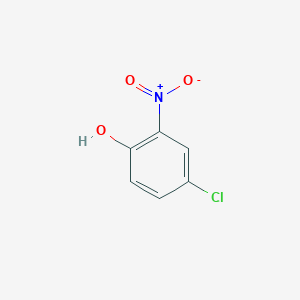

2,4-Dibromo-6-methylphenol is an organic compound with the molecular formula C7H6Br2O . It is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms, one methyl group, and one hydroxyl group .Chemical Reactions Analysis

This compound is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .Physical And Chemical Properties Analysis

This compound is a white to slightly yellow fine crystalline powder . It has a melting point of 49-50 °C . The molecular weight is 265.93 g/mol .Aplicaciones Científicas De Investigación

Prototropy and Radical Scavenging Activity

- A study investigated Schiff bases related to 2,4-Dibromo-6-methylphenol, focusing on their prototropy and radical scavenging activities. These compounds show potential as therapeutic agents or ingredients in medicinal and food industries due to their antiradical activity (Kaştaş et al., 2017).

Electrophilic Substitution and Rearrangement

- Research on the bromination of similar phenol compounds, like this compound, has been conducted to understand the mechanisms involved in electrophilic substitution and rearrangement. These studies are crucial for developing synthetic routes in organic chemistry (Brittain et al., 1982).

Molecular Structure and Quantum Mechanical Calculation

- Another study focused on the molecular structure and quantum mechanical calculations of compounds similar to this compound. These studies provide insights into the electronic properties of such compounds, which are valuable in materials science (Alaşalvar et al., 2014).

Environmental Concentrations and Toxicology

- The environmental concentrations and toxicology of related bromophenols, including their presence in various environments and potential toxic effects, have been examined. This research is significant for environmental safety and public health (Koch & Sures, 2018).

Synthesis of Bis(phosphino)phenols

- The synthesis of compounds bearing structural motifs similar to this compound, particularly in the creation of bis(phosphino)phenols, has been explored. These findings contribute to the field of organic synthesis and pharmaceutical research (Beganskienė et al., 2006).

Antioxidant Activity in Halophyte Plants

- The antioxidant activity of related compounds found in halophyte plants has been studied. This research is significant for understanding natural antioxidants and their potential applications in food and pharmaceutical industries (Bouftira et al., 2007).

Methylation by Bacterial Extracts

- The methylation of halogenated phenols, like this compound, by bacterial extracts has been investigated. This research is important in bioremediation and understanding microbial transformations of environmental contaminants (Neilson et al., 1988).

Quality Control in Antioxidants

- The application of high-performance liquid chromatography (HPLC) in quality control for antioxidants, including compounds related to this compound, has been studied. This is crucial for ensuring the quality and safety of antioxidants used in various industries (Yanru, 2012).

Safety and Hazards

2,4-Dibromo-6-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

It’s known that bromophenols, a group to which this compound belongs, can interact with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

It’s suggested that it’s used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis . This suggests that the compound may interact with its targets through noncovalent bonds, leading to changes in the efficiency of certain biochemical reactions.

Biochemical Pathways

Given its use in catalysis for olefin metathesis , it may be involved in pathways related to this chemical reaction.

Pharmacokinetics

Its physical properties such as its solid state , melting point of 57°C , and low vapor pressure may influence its bioavailability.

Result of Action

Its role in enhancing the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis suggests that it may have a significant impact on the rate and efficiency of certain chemical reactions at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylphenol. For instance, its stability at room temperature in closed containers under normal storage and handling conditions suggests that it is stable under standard environmental conditions. Exposure to incompatible substances or extreme conditions may affect its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

2,4-Dibromo-6-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with molybdenum imido alkylidene catalysts, enhancing their efficiency in olefin metathesis reactions . The nature of these interactions often involves noncovalent interactions, which are crucial for the compound’s biochemical activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity. This modulation can result in either inhibition or activation of the enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature when stored in closed containers under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its significance in biochemical research and its potential impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may impact metabolic processes.

Propiedades

IUPAC Name |

2,4-dibromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKVPKGYUXVWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060568 | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609-22-3 | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

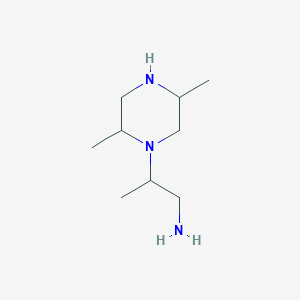

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)